Cas no 1227607-79-5 (3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile)

3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile
- FCH1344196
- 3-Fluoro-6-(trifluoromethyl)-pyridine-2-acetonitrile
- 3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile
-
- インチ: 1S/C8H4F4N2/c9-5-1-2-7(8(10,11)12)14-6(5)3-4-13/h1-2H,3H2
- InChIKey: SMGNWNJJOLQRJY-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(C(F)(F)F)=NC=1CC#N
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 242
- トポロジー分子極性表面積: 36.7
3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026000655-500mg |
3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile |
1227607-79-5 | 97% | 500mg |
$1009.40 | 2023-09-03 | |
Alichem | A026000655-250mg |
3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile |
1227607-79-5 | 97% | 250mg |
$659.60 | 2023-09-03 | |
Alichem | A026000655-1g |
3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile |
1227607-79-5 | 97% | 1g |
$1646.40 | 2023-09-03 |
3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrileに関する追加情報
Introduction to 3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile (CAS No: 1227607-79-5)
3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. Its molecular structure, characterized by the presence of both fluorine and trifluoromethyl substituents, makes it a versatile intermediate in the synthesis of various bioactive molecules. The compound's unique electronic properties, derived from its fluorinated aromatic core, contribute to its utility in designing novel pharmacophores with enhanced binding affinity and metabolic stability.
The chemical formula of 3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile is C₇H₂F₅N₂, reflecting its composition of carbon, hydrogen, fluorine, and nitrogen atoms. The fluorine atoms at the 3-position and the trifluoromethyl group at the 6-position introduce significant lipophilicity and electronic modulation, which are critical factors in drug design. These substituents not only improve the compound's solubility in organic solvents but also enhance its interaction with biological targets such as enzymes and receptors.
In recent years, 3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile has been extensively studied for its potential applications in medicinal chemistry. The introduction of fluorine atoms into pyridine derivatives is well-documented for improving pharmacokinetic properties, including bioavailability and resistance to metabolic degradation. For instance, fluoro-pyridines have been incorporated into a variety of drugs that exhibit improved efficacy and reduced side effects compared to their non-fluorinated counterparts.
One of the most compelling aspects of 3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile is its role as a building block in the synthesis of small-molecule inhibitors. Researchers have leveraged this compound to develop novel therapeutics targeting various diseases, including cancer, inflammation, and infectious disorders. The trifluoromethyl group, in particular, is known for its ability to enhance binding interactions by increasing hydrophobicity and reducing rotatable bonds. This feature makes it an invaluable component in designing molecules with high affinity for biological targets.
Recent advancements in computational chemistry have further highlighted the significance of 3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile in drug discovery. Molecular modeling studies have demonstrated that the presence of fluorine and trifluoromethyl groups can significantly alter the electronic distribution within a molecule, leading to improved pharmacological activity. These insights have guided the design of next-generation drugs that are more effective and selective.
The agrochemical industry has also benefited from the use of 3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile as an intermediate. Fluorinated pyridines are commonly found in pesticides and herbicides due to their ability to enhance potency and environmental stability. The compound's resistance to degradation ensures prolonged activity in agricultural settings, contributing to higher crop yields and improved food security.
From a synthetic chemistry perspective, 3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile offers a unique platform for exploring new reaction pathways and methodologies. Its reactivity allows for the introduction of additional functional groups, enabling the creation of complex molecular architectures. This flexibility has been exploited in multi-step syntheses where fluorinated pyridines serve as key intermediates.
The industrial production of 3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile involves sophisticated chemical processes that ensure high purity and yield. Advanced catalytic systems have been developed to facilitate the introduction of fluorine and trifluoromethyl groups efficiently. These processes not only improve economic feasibility but also minimize environmental impact through green chemistry principles.
The future prospects of 3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile are promising, with ongoing research aimed at expanding its applications in drug discovery and material science. Innovations in synthetic methodologies are expected to further enhance its utility, making it an indispensable tool for chemists working on next-generation therapeutics.
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